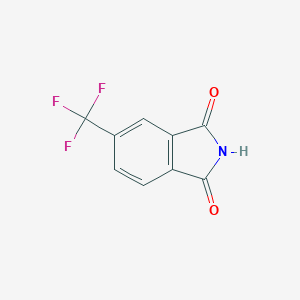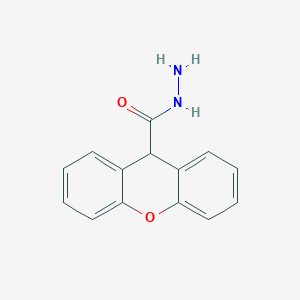
5-(Trifluoromethyl)isoindoline-1,3-dione
Overview
Description
5-(Trifluoromethyl)isoindoline-1,3-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a trifluoromethyl group and an isoindoline-1,3-dione moiety. This compound has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Scientific Research Applications
Green Catalytic Systems
Isoindoline-1,3-dione derivatives, including 5-(Trifluoromethyl)isoindoline-1,3-dione, are significant in material science and medicine. An environmentally friendly method for synthesizing these derivatives using Water Extract of Onion Peel Ash (WEOPA) avoids harmful reagents, showcasing a sustainable approach in chemical synthesis (M. Journal et al., 2019).
Structural Analysis
The molecular structure of 2-(2-Fluoro-4-hydroxybenzyl)isoindoline-1,3-dione, a related compound, has been studied. This research contributes to understanding the structural properties of similar isoindoline-1,3-dione derivatives (Hilal Vesek et al., 2012).
Fragmentation Studies
Investigations into the fragmentation of isoindoline-1,3-dione derivatives in mass spectrometry are crucial for understanding their stability and reactivity, which has implications in various scientific applications (Samiyeh Yosefdad et al., 2020).
Spectroscopic Characterization
The characterization of isoindoline-1,3-dione derivatives using advanced spectroscopic techniques like NMR is essential in confirming their identity and understanding their chemical properties (Khadim Dioukhane et al., 2021).
Biophysical Interactions
The interaction of 5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione with proteins like bovine serum albumin has been studied. Such research helps understand the biophysical interactions of isoindoline-1,3-dione derivatives, which is critical in pharmacokinetics and pharmacodynamics (M. Alanazi et al., 2018).
Synthesis Techniques
Research on new synthesis methods of isoindoline-1,3-dione derivatives, including electrochemical trifluoromethylation, provides insights into more efficient and versatile ways of producing these compounds (Yuanqiang Guo et al., 2021).
Crystal Structure Analysis
Understanding the crystal structure of isoindoline-1,3-dione derivatives is crucial for applications in material science and drug design. Studies have provided detailed insights into their molecular arrangement and intermolecular interactions (H. Ghabbour et al., 2022).
Antimicrobial and Antioxidant Properties
Isoindoline-1,3-dione derivatives have been evaluated for antimicrobial and antioxidant properties, suggesting their potential in medical and pharmaceutical applications (Palanichamy Santhosh Kumar et al., 2019).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 5-(Trifluoromethyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement.
Mode of Action
The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the downstream signaling pathways.
Biochemical Pathways
The affected pathways primarily involve the dopaminergic system. The modulation of the dopamine receptor D2 can influence various downstream effects, potentially impacting processes such as motor control and reward mechanisms .
Pharmacokinetics
The compound was tested in silico to predict its affinities and some pharmacokinetic parameters
Result of Action
Biochemical Analysis
Biochemical Properties
5-(Trifluoromethyl)isoindoline-1,3-dione has been found to interact with the human dopamine receptor D2 . This interaction suggests that the compound could have a potential application as an antipsychotic agent .
Cellular Effects
In cellular studies, this compound has shown to have significant effects on cell viability . The compound was found to induce both apoptosis and necrosis in Raji cells, a type of lymphoma cell .
Molecular Mechanism
It has been suggested that it may exert its effects through binding interactions with biomolecules, potentially leading to changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been found to vary with different dosages
Properties
IUPAC Name |
5-(trifluoromethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2/c10-9(11,12)4-1-2-5-6(3-4)8(15)13-7(5)14/h1-3H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZNTWKAAKPCPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70301839 | |
| Record name | 5-(Trifluoromethyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1997-41-7 | |
| Record name | 1997-41-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146587 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(Trifluoromethyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Pyrano[4,3-C]pyridin-1-one](/img/structure/B154197.png)



![2,6-bis[(E)-2-phenylethenyl]pyridine](/img/structure/B154206.png)
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7S,8R,9S,10R)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154207.png)






